![molecular formula C4H8N4O2S B3357205 4-Amino-1-methyl-1H-imidazole-5-sulfonamide CAS No. 71518-19-9](/img/structure/B3357205.png)
4-Amino-1-methyl-1H-imidazole-5-sulfonamide
Overview
Description
4-Amino-1-methyl-1H-imidazole-5-sulfonamide is a chemical compound with the molecular formula C4H8N4O2S . It is also known by its CAS registration number 71518-19-9 .
Physical And Chemical Properties Analysis
4-Amino-1-methyl-1H-imidazole-5-sulfonamide has a molecular weight of 176.20 g/mol . It has a topological polar surface area of 112 Ų and a complexity of 233 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 176.03679668 g/mol .Scientific Research Applications
- Sulfamethizole exhibits antibacterial properties. It is commonly employed to treat urinary tract infections caused by susceptible bacteria. By inhibiting bacterial dihydropteroate synthase, it disrupts folate synthesis, ultimately hindering bacterial growth and proliferation .
- Sulfamethizole has been investigated for its potential in treating glaucoma. It acts as a carbonic anhydrase inhibitor, reducing intraocular pressure by decreasing aqueous humor production .
- Beyond glaucoma, sulfamethizole is used as a research tool to study carbonic anhydrase enzymes. These enzymes play essential roles in processes such as acid-base balance, ion transport, and bicarbonate production .
- Researchers explore sulfamethizole as a photosensitizer in PDT. In this cancer treatment approach, light activates the compound, leading to the generation of reactive oxygen species that selectively destroy tumor cells .
- Sulfamethizole can form complexes with metal ions. These complexes find applications in catalysis, drug delivery, and materials science. For instance, they may enhance the stability and reactivity of metal-based catalysts .
- As an imidazole derivative, sulfamethizole contributes to the synthesis of more complex heterocyclic compounds. Researchers use it as a building block to create novel molecules with diverse properties .
Antibacterial Agent
Glaucoma Treatment
Carbonic Anhydrase Inhibition
Photodynamic Therapy (PDT)
Metal Complex Formation
Chemical Synthesis and Heterocyclic Chemistry
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, typically target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
Sulfonamides are known to inhibit and replace paba in the enzyme dihydropteroate synthetase, eventually inhibiting the formation of dihydrofolate and tetrahydrofolate, and subsequently inhibiting bacterial dna growth and cell division .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that the compound interferes with the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the known action of sulfonamides, it can be inferred that the compound’s action results in the inhibition of bacterial growth by interfering with dna synthesis .
properties
IUPAC Name |
5-amino-3-methylimidazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2S/c1-8-2-7-3(5)4(8)11(6,9)10/h2H,5H2,1H3,(H2,6,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPVQPUZTGMFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221754 | |
Record name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |
CAS RN |
71518-19-9 | |
Record name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071518199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC130085 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-1-methyl-1H-imidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-methyl-1H-imidazole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-1-METHYL-1H-IMIDAZOLE-5-SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKD5SM9VBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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